molecular formula C22H21N5O2 B2678436 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide CAS No. 894998-68-6

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2678436
CAS No.: 894998-68-6
M. Wt: 387.443
InChI Key: YHFAYCOTMGOPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. Key structural features include:

  • Position 1: A 2,4-dimethylphenyl substituent, contributing steric bulk and lipophilicity.
  • Position 5: An acetamide side chain with a 3-methylphenyl group, influencing solubility and target binding.
    The 2,4-dimethylphenyl group enhances metabolic stability compared to halogenated analogs, while the 3-methylphenyl acetamide may optimize interactions with hydrophobic enzyme pockets .

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-5-4-6-17(10-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFAYCOTMGOPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential applications in various scientific research fields, particularly in medicinal chemistry, cancer therapy, and anti-inflammatory treatments. Below is a comprehensive exploration of its applications, supported by data tables and case studies.

Anticancer Activity

The compound exhibits significant anticancer properties through various mechanisms:

  • Mechanism of Action : It primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Case Study : A study conducted on MCF-7 breast cancer cells showed that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values as low as 0.39 μM, indicating potent cytotoxic effects against these cancer cells. The study highlighted the compound's ability to induce apoptosis via caspase activation while sparing non-cancerous cells.

Anti-inflammatory Properties

The compound also demonstrates notable anti-inflammatory effects:

  • Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can reduce inflammation and pain.
  • Research Findings : In experimental models, compounds similar to this one have shown efficacy in reducing paw swelling and body weight loss associated with inflammatory conditions. A comparative study indicated that some derivatives had higher efficacy than standard anti-inflammatory drugs like diclofenac.

Antioxidant Activity

Research indicates that the compound possesses antioxidant properties:

  • Biological Significance : Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress-related damage.

Summary of Biological Activities

Activity TypeMechanism of ActionReference Study
AnticancerInhibition of CDKs leading to apoptosisStudy on MCF-7 cells (IC50 = 0.39 μM)
Anti-inflammatoryInhibition of COX enzymesResearch by Sivaramakarthikeyan et al.
AntioxidantNeutralization of free radicalsGeneral antioxidant activity studies

Mechanism of Action

The compound exerts its effects primarily through kinase inhibition. It binds to the active site of specific kinases, preventing their activity and thereby regulating cellular processes such as cell division and apoptosis. The molecular targets and pathways involved include cyclin-dependent kinases (CDKs) and their associated signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs from the provided evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound : 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 1: 2,4-dimethylphenyl; 5: N-(3-methylphenyl)acetamide Not reported Enhanced lipophilicity and steric hindrance from methyl groups N/A
Analog 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidinone 1: 4-fluorophenyl; 5: N-(3-methoxyphenyl)acetamide Not reported Electron-withdrawing fluorine may reduce metabolic stability vs. methyl groups
Analog 2 : N-{2-[5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide Pyrazolo[3,4-d]pyrimidinone 1: 4-methylbenzyl; 5: 2-(2,4-dichlorophenoxy)ethyl acetamide Not reported Bulky dichlorophenoxy group increases molecular weight and potential toxicity
Analog 3 : Chromenone-linked pyrazolo[3,4-d]pyrimidine (Example 83) Pyrazolo[3,4-d]pyrimidinone-chromenone hybrid 1: Dimethylamino-fluorophenyl; chromen-4-one substituent 571.20 (M+1) High melting point (302–304°C), suggesting crystalline stability
Analog 4 : N-Substituted derivatives (e.g., 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) Pyrazolo[3,4-d]pyrimidinone Varied N-aryl and chloroacetamide substituents Not reported Methoxy groups improve solubility but may reduce membrane permeability

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl in Analog 1 . Methyl groups enhance metabolic stability by resisting oxidative degradation, whereas fluorine may polarize the ring .
  • Analog 4’s methoxy group improves water solubility but may limit blood-brain barrier penetration .

The chromenone hybrid in Analog 3 expands the conjugated system, possibly enhancing UV absorption or fluorescence properties .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where N-arylsubstituted α-chloroacetamides react with pyrazolo[3,4-d]pyrimidinones . Analog 3’s chromenone linkage requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as described in .

Biological Activity

2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound can bind to the ATP-binding site of CDKs, preventing necessary phosphorylation events for cell cycle progression and inducing apoptosis in cancer cells.
  • Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation without significant ulcerogenic effects .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:

  • In Vitro Studies : Various derivatives have shown the ability to inhibit cell proliferation in different cancer cell lines. The IC50 values for these compounds often range from 0.3 to 24 µM against specific targets like EGFR and VGFR2 .
  • In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced tumor growth compared to control groups. These findings support their potential as therapeutic agents in oncology.
CompoundActivityReference
This compoundCDK Inhibition
PYZ1Anticancer (IC50 = 0.011 μM against COX-II)
PYZ37Anticancer (IC50 = 0.2 μM against COX-II)

Anticonvulsant Activity

Some studies have indicated that related compounds may possess anticonvulsant effects. The mechanism likely involves modulation of neurotransmitter systems or direct action on neuronal excitability pathways.

Case Studies

  • Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives showed selective inhibition against various cancer cell lines, indicating their potential as therapeutic agents in oncology. The study highlighted significant potency in inhibiting CDK activity leading to cell cycle arrest and apoptosis in cancer cells.
  • In Vivo Efficacy : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth compared to control groups. This supports their efficacy as anticancer agents and highlights their potential for further development in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.